molecular formula C11H17NO B13274237 N-(sec-butyl)-4-methoxyaniline CAS No. 16495-68-4

N-(sec-butyl)-4-methoxyaniline

Cat. No.: B13274237
CAS No.: 16495-68-4
M. Wt: 179.26 g/mol
InChI Key: DOZUZCUKDUMHHG-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-4-methoxyaniline typically involves the alkylation of 4-methoxyaniline with sec-butyl halides under basic conditions. A common method includes:

    Alkylation Reaction: 4-methoxyaniline is reacted with sec-butyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(sec-butyl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: N-(sec-butyl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymer additives. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(sec-butyl)-aniline: Lacks the methoxy group, resulting in different reactivity and applications.

    N-(tert-butyl)-4-methoxyaniline: Features a tertiary butyl group, leading to variations in steric hindrance and chemical behavior.

    N-(sec-butyl)-4-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: N-(sec-butyl)-4-methoxyaniline is unique due to the presence of both the sec-butyl and methoxy groups. This combination imparts specific chemical properties, such as increased lipophilicity and altered electronic distribution, making it suitable for specialized applications in various fields.

Properties

CAS No.

16495-68-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-butan-2-yl-4-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

DOZUZCUKDUMHHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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